Cas no 48208-26-0 (RG108)

RG108 structure
Produktname:RG108
RG108 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Indole-3-propanoicacid, a-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,(aS)-
- RG108
- N-Phthalyl-L-tryptophan
- (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- RG 108 (N-Phthalyl-L-Tryptophan)
- RG 108,N-Phthalyl-L-tryptophan
- RG-108
- DNA Methyltransferase Inhibitor
- N-phthalimide l-tryptophane
- N-Phth-Trp-OH
- (S)-3-(Indol-3-yl)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propanoic acid
- RG 108
- C19H14N2O4
- (s)-N-phthaloyltryptophan
- NCIStruc2_000834
- NCIStruc1_001775
- 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- BIR1004
- AOB6949
- SYN3037
- HMS3651D15
- BCP06930
- E
- NSC-401077
- s2821
- CS-1248
- EN300-7363574
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- 48208-26-0
- NCGC00014891-02
- (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- SW219042-1
- EX-A2208
- NCGC00014891-03
- Q27166807
- (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid.
- HY-13642
- AC-32704
- CHEMBL1564869
- AKOS024457533
- MFCD08705332
- HB1377
- NCGC00014891
- SCHEMBL164192
- NCI401077
- NSC783334
- NSC-783334
- P2023
- CHEBI:95041
- DTXSID801017660
- (2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid
- NCGC00097992-01
- CCG-37087
- BDBM50389497
- BRD-K89391146-001-01-5
- HPTXLHAHLXOAKV-INIZCTEOSA-N
- DA-67183
- BRD-K89391146-001-08-0
-
- MDL: MFCD08705332
- Inchi: 1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
- InChI-Schlüssel: HPTXLHAHLXOAKV-INIZCTEOSA-N
- Lächelt: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1[C@]([H])(C(=O)O[H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
Berechnete Eigenschaften
- Genaue Masse: 334.09500
- Monoisotopenmasse: 334.09535693g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 4
- Komplexität: 554
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 90.5
- XLogP3: 2.6
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.502±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 179.0 to 183.0 deg-C
- Siedepunkt: 670.3°C at 760 mmHg
- Flammpunkt: 320.3±30.1 °C
- Brechungsindex: 1.723
- Löslichkeit: Fast unlöslich (0,043 g/l) (25°C),
- PSA: 90.47000
- LogP: 2.39770
- Sensibilität: Light Sensitive
RG108 Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H301
- Warnhinweis: P301 + P310
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: H301
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
RG108 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 688347-50MG |
RG108, 98%, a non-nucleoside inhibitor of DNA methyltransferase with an IC50 of 115 Nm |
48208-26-0 | 98% | 50MG |
¥ 3354 | 2022-04-26 | |
LKT Labs | R2400-10 mg |
RG-108 |
48208-26-0 | ≥98% | 10mg |
$143.10 | 2023-07-10 | |
ChemScence | CS-1248-10mg |
RG108 |
48208-26-0 | 99.81% | 10mg |
$79.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026162-250mg |
RG108,98% |
48208-26-0 | 98% | 250mg |
¥748 | 2024-05-23 | |
Key Organics Ltd | ES-0018-5MG |
RG 108 |
48208-26-0 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R95400-10mg |
RG108 |
48208-26-0 | 10mg |
¥168.0 | 2021-09-08 | ||
Axon Medchem | 1691-2 x 10 mg |
RG 108 |
48208-26-0 | 99% | 2 x 10 mg |
€120.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2023-50mg |
RG108 |
48208-26-0 | 98.0%(LC&T) | 50mg |
¥190.0 | 2023-09-02 | |
Ambeed | A548158-10mg |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid |
48208-26-0 | 98% | 10mg |
$40.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2038-10 mg |
RG108 |
48208-26-0 | 98.00% | 10mg |
¥771.00 | 2022-02-28 |
RG108 Verwandte Literatur
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
48208-26-0 (RG108) Verwandte Produkte
- 4302-66-3(N-Benzoyl-L-Tryptophan)
- 1780752-64-8(1-2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethylcyclopropan-1-amine)
- 2225147-15-7(4-amino-1-(propan-2-yl)cyclohexan-1-ol hydrochloride)
- 1177300-71-8(5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)
- 2229525-48-6(2,2-difluoro-2-(1,3-oxazol-5-yl)ethan-1-ol)
- 476642-68-9(N,N'-bis4-(5-methylfuran-2-yl)-1,3-thiazol-2-yldecanediamide)
- 1019108-58-7(3-(2-Aminoethyl)-2-methyl-1H-indole-6-carbonitrile)
- 2728580-40-1(2-amino-N-(2-fluorophenyl)acetamide hydrochloride)
- 2228478-25-7(3-2-chloro-5-(trifluoromethyl)pyridin-3-yl-1,1-difluoro-2-methylpropan-2-amine)
- 1694930-33-0(1-2-bromo-1-(2-cyclopropylethoxy)ethyl-2-fluorobenzene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:48208-26-0)RG108

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):169.0/405.0
atkchemica
(CAS:48208-26-0)RG108

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung